molecular formula C18H20Cl2N4OS B11413370 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine

Cat. No.: B11413370
M. Wt: 411.3 g/mol
InChI Key: YHFFTSCMHRAZRS-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl piperazine and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and subsequent functionalization with the propylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20Cl2N4OS

Molecular Weight

411.3 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-chloro-2-propylsulfanylpyrimidin-4-yl)methanone

InChI

InChI=1S/C18H20Cl2N4OS/c1-2-10-26-18-21-12-15(20)16(22-18)17(25)24-8-6-23(7-9-24)14-5-3-4-13(19)11-14/h3-5,11-12H,2,6-10H2,1H3

InChI Key

YHFFTSCMHRAZRS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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